8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine
Overview
Description
8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine is a chemical compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine typically involves the bromination of N,N-dimethyl-1,6-naphthyridin-5-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial properties.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and photophysical properties.
Chemical Biology: It serves as a tool compound for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound of 8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine, which lacks the bromine and dimethylamine groups.
8-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine: A similar compound with a chlorine atom instead of a bromine atom.
N,N-dimethyl-1,6-naphthyridin-5-amine: The non-brominated version of the compound.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. The dimethylamine group also enhances its solubility and reactivity compared to its non-methylated counterparts .
Properties
IUPAC Name |
8-bromo-N,N-dimethyl-1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEJHTLAHADPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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